molecular formula C8H5ClF3NO B1362248 5-Chloro-2-(trifluoromethyl)benzamide CAS No. 654-94-4

5-Chloro-2-(trifluoromethyl)benzamide

Cat. No.: B1362248
CAS No.: 654-94-4
M. Wt: 223.58 g/mol
InChI Key: GHXSHBPNICIQJS-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5ClF3NO It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzamide structure

Mechanism of Action

Target of Action

It is known that similar compounds, such as fluopicolide, affect spectrin-like proteins in the cytoskeleton of oomycetes .

Mode of Action

It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes, similar to fluopicolide . This interaction with its targets could lead to changes in the structure and function of the cytoskeleton, potentially disrupting cellular processes.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-(trifluoromethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound’s trifluoromethyl group is particularly important in these interactions, as it can form strong bonds with amino acid residues in proteins .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can inhibit specific signaling pathways, leading to altered gene expression profiles . This inhibition can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation . Additionally, this compound can induce apoptosis in some cell lines, highlighting its potential as a tool for studying cell death mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them . This binding often involves interactions between the trifluoromethyl group and specific amino acid residues. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist for several days, although the intensity of these effects may diminish over time . In both in vitro and in vivo studies, the compound has demonstrated consistent activity, although its efficacy can be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response . These studies highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound can also affect metabolic flux, altering the levels of key metabolites in pathways such as glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments . For example, the compound may be preferentially taken up by certain cell types, leading to higher intracellular concentrations . This selective distribution can impact its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This localization is essential for its role in modulating cellular processes and biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production of 5-Chloro-2-(trifluoromethyl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

5-Chloro-2-(trifluoromethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzaldehyde
  • 5-Chloro-3-(trifluoromethyl)benzoic acid
  • 2-Chloro-4-(trifluoromethyl)aniline

Uniqueness

5-Chloro-2-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and trifluoromethyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXSHBPNICIQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378754
Record name 5-chloro-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-94-4
Record name 5-chloro-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 654-94-4
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